molecular formula C14H18N2O B15300134 [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B15300134
M. Wt: 230.31 g/mol
InChI Key: IFSKVUIDNLYQKR-UHFFFAOYSA-N
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Description

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a tert-butylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to obtain the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of the methanol group attached to the pyrazole ring. This functional group imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16)

InChI Key

IFSKVUIDNLYQKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CO

Origin of Product

United States

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